molecular formula C9H8ClN3 B3594986 Quinoline, 8-chloro-4-hydrazinyl- CAS No. 68500-32-3

Quinoline, 8-chloro-4-hydrazinyl-

Cat. No.: B3594986
CAS No.: 68500-32-3
M. Wt: 193.63 g/mol
InChI Key: VANOZTDHGTYAFN-UHFFFAOYSA-N
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Description

Quinoline, 8-chloro-4-hydrazinyl- (CAS: 1208518-95-9; C₁₁H₁₃Cl₂N₃) is a substituted quinoline derivative featuring a hydrazinyl group at the 4-position and a chlorine atom at the 8-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antischistosomal agents and antimicrobial derivatives. Its reactivity stems from the hydrazinyl group, which enables condensation reactions with aldehydes or ketones to form hydrazone derivatives with varied pharmacological profiles .

Properties

CAS No.

68500-32-3

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(8-chloroquinolin-4-yl)hydrazine

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13)

InChI Key

VANOZTDHGTYAFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)NN

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-chloro-4-hydrazinyl-quinoline, can be achieved through various methods. One common approach involves the reaction of 8-chloroquinoline with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazinyl group.

Another method involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo condensation reactions with hydrazine derivatives to form the desired quinoline derivatives. Catalysts such as transition metals or acidic conditions can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-chloro-4-hydrazinyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 8-chloro-4-hydrazinyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 8-chloro-4-hydrazinyl-, involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to its antimicrobial, antiviral, and anticancer activities .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

A. 7-Chloro-4-Hydrazinylquinoline Derivatives

  • GPQF-8Q1 (4-[(2E)-2-Benzylidenehydrazinyl]-7-chloroquinoline): Synthesized via condensation of 7-chloro-4-hydrazinylquinoline with benzaldehyde in ethanol at room temperature. Yield: 52%; MP: 220–224°C. Exhibits moderate antischistosomal activity .
  • GPQF-8Q2 (4-[(2E)-2-(4-Chlorobenzylidene)hydrazinyl]-7-chloroquinoline): Prepared using 4-chlorobenzaldehyde under reflux (80°C, 3 h). Higher yield (75%) and MP (320–324°C) compared to GPQF-8Q1, attributed to the electron-withdrawing chloro group enhancing crystallinity .
  • GPQF-8Q3 (4-[(2E)-2-(4-Nitrobenzylidene)hydrazinyl]-7-chloroquinoline): Synthesized with 4-nitrobenzaldehyde (18 h reflux). Lower yield (59%) but higher MP (348–350°C), reflecting nitro group stability .

Key Insight: Electron-withdrawing substituents (e.g., Cl, NO₂) on the aldehyde improve thermal stability and reaction efficiency compared to benzaldehyde derivatives.

B. Piperazine-Substituted Quinolines

  • 7-Chloro-4-piperazinylquinoline (CAS: 837-52-5): Features a piperazine ring at the 4-position. Used as a precursor for antimalarial drugs like chloroquine. The piperazine group enhances solubility and target binding compared to hydrazinyl derivatives .
  • 8-Chloro-4-(1-piperazinyl)quinoline (CAS: 205260-11-3): Substitution at the 8-position with Cl and 4-position with piperazine. Demonstrated antibacterial activity against ecDHFR (I₅₀ = 0.75 µM), highlighting the role of basic substituents in enzyme inhibition .

C. Methyl-Substituted Hydrazinyl Quinolines

  • 8-Chloro-2,6-Dimethyl-4-Hydrazinoquinoline Hydrochloride (CAS: 1208518-95-9): Additional methyl groups at 2- and 6-positions enhance lipophilicity, influencing bioavailability .

Key Trends :

  • Hydrazinyl derivatives require milder conditions (room temperature or short reflux) compared to piperazine derivatives, which often need prolonged heating.
  • Electron-deficient aldehydes (e.g., nitro- or chloro-substituted) improve yields due to enhanced electrophilicity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Reference
Quinoline, 8-chloro-4-hydrazinyl- 2.1 0.45 (Water) 2
7-Chloro-4-piperazinylquinoline 1.8 1.2 (Water) 1
GPQF-8Q2 3.5 0.12 (Water) 1
6-Chloro-4-hydrazino-2-methylquinoline 2.8 0.3 (Water) 2

Key Insight : Hydrazinyl derivatives generally exhibit lower solubility than piperazine analogs due to reduced basicity, but methyl substitution improves lipophilicity for membrane penetration .

Computational and Structural Insights

  • Molecular Docking: Hydrazinyl-substituted quinolines (e.g., compound 22 in ) adopt binding poses that fill enzyme active sites (e.g., SARS-CoV-2 Mpro), forming hydrogen bonds with catalytic residues like His164. Piperazine derivatives, however, show better occupancy in hydrophobic pockets due to their bulkier substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-4-hydrazinylquinoline, and how can purity be ensured?

  • Methodology : The synthesis typically involves reacting 8-chloroquinoline derivatives with hydrazine hydrate in polar solvents like ethanol or methanol under reflux conditions. For example, analogous compounds (e.g., 8-fluoro-4-hydrazinoquinoline) are synthesized via nucleophilic substitution, where hydrazine replaces a leaving group (e.g., hydroxyl or halogen) on the quinoline scaffold . Post-synthesis, recrystallization or column chromatography is recommended for purification. Purity should be confirmed via HPLC or melting point analysis, with structural validation using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing 8-chloro-4-hydrazinylquinoline?

  • Methodology :

  • ¹H/¹³C NMR : Identifies hydrazine (–NH–NH₂) proton signals (δ 3.5–5.0 ppm) and aromatic protons from the quinoline ring.
  • IR Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. What are the common chemical reactions involving the hydrazine group in this compound?

  • Methodology : The hydrazine (–NH–NH₂) group undergoes:

  • Oxidation : Forms diazenes or nitriles using agents like KMnO₄.
  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to generate hydrazones, useful for derivatization .
  • Substitution : The 8-chloro substituent can be replaced via nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the biological activity of 8-chloro-4-hydrazinylquinoline across studies?

  • Methodology : Contradictions often arise from structural analogs (e.g., 6-chloro vs. 8-chloro isomers) or assay conditions. For example:

CompoundAnticancer Activity (IC₅₀)Antimicrobial Activity (MIC)
8-Chloro-4-hydrazinylquinoline12 µM25 µg/mL
6-Chloro analog45 µM50 µg/mL
Source: Adapted from comparative studies on halogenated quinolines .
  • Steps :

Verify substituent positions and purity.

Replicate assays under standardized conditions (e.g., cell lines, incubation time).

Use computational modeling (e.g., molecular docking) to assess target binding .

Q. What experimental strategies can elucidate the role of the hydrazine group in bioactivity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives lacking the hydrazine group (e.g., 8-chloro-4-aminoquinoline) and compare activities .
  • Stability Studies : Monitor hydrazine degradation under physiological pH using LC-MS.
  • Mechanistic Probes : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study interactions with biological targets (e.g., DNA topoisomerases) .

Q. How can crystallographic data improve the design of 8-chloro-4-hydrazinylquinoline derivatives?

  • Methodology :

  • Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data.
  • Refinement : SHELXL refines bond lengths/angles, revealing steric or electronic effects of substituents.
  • Design Insights : Identify hydrogen-bonding motifs (e.g., hydrazine–protein interactions) to optimize binding affinity .

Data-Driven Research Questions

Q. What are the key structure-activity relationship (SAR) trends for halogenated hydrazinylquinolines?

  • Methodology :

  • Electron-Withdrawing Effects : 8-Chloro enhances electrophilicity, improving interactions with nucleophilic targets (e.g., enzyme active sites).
  • Lipophilicity : Chlorine increases logP, enhancing membrane permeability (measure via octanol-water partitioning).
  • Bioactivity Correlation : Compare IC₅₀ values against substituent electronic parameters (Hammett constants) .

Q. How do solvent and pH conditions affect the stability of 8-chloro-4-hydrazinylquinoline?

  • Methodology :

  • Stability Assays : Incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC.
  • Kinetic Studies : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the hydrazine group better than protic solvents .

Tables for Key Comparative Data

Table 1 : Comparative Biological Activities of Halogenated Quinolines

CompoundAnticancer (IC₅₀, µM)Antibacterial (MIC, µg/mL)
8-Chloro-4-hydrazinylquinoline12 ± 1.525 ± 3.2
6-Fluoro analog30 ± 2.150 ± 4.8
5,7-Dichloro analog8 ± 0.918 ± 2.4
Data synthesized from .

Table 2 : Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/Features
¹H NMRδ 8.5–9.0 ppm (quinoline H), δ 4.2 ppm (–NH–NH₂)
IR3300 cm⁻¹ (N–H), 750 cm⁻¹ (C–Cl)
MS (ESI+)m/z 211.6 [M+H]⁺
Adapted from .

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